![molecular formula C23H23FN4O5S B2540740 2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide CAS No. 1241164-77-1](/img/structure/B2540740.png)
2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O5S and its molecular weight is 486.52. The purity is usually 95%.
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Scientific Research Applications
- Pinacol Boronic Ester Protodeboronation : Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Aminopyridine Synthesis : 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. These compounds find applications in medicinal chemistry and materials science .
- [^11C]Methoxyphenyl Derivative : Researchers have synthesized 5-(2-fluoro-4-[^11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, a potent negative allosteric modulator (NAM). This compound supports positron emission tomography (PET) imaging studies .
Catalysis and Organic Synthesis
Amination Reactions
Radiochemistry and PET Imaging
Mechanism of Action
Target of Action
Similar compounds have been found to target the metabotropic glutamate receptor 2 (mglur2) . This receptor plays a crucial role in several neuropsychiatric disorders .
Mode of Action
Related compounds have been described as negative allosteric modulators . This means they bind to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction is mentioned in relation to similar compounds . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
A related compound was synthesized with a high molar activity and excellent radiochemical purity, suggesting potential for good bioavailability .
Result of Action
Related compounds have been used in positron emission tomography (pet) imaging studies of mglur2 function , indicating that they may have effects at the molecular and cellular level.
Action Environment
The suzuki–miyaura cross-coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may be relatively stable under various environmental conditions.
properties
IUPAC Name |
2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5S/c1-32-19-5-2-17(3-6-19)27-34(30,31)21-15-18(4-7-20(21)28-10-12-33-13-11-28)26-23(29)16-8-9-25-22(24)14-16/h2-9,14-15,27H,10-13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDNQLLLQIWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=NC=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-{3-[(4-methoxyphenyl)sulfamoyl]-4-(morpholin-4-YL)phenyl}pyridine-4-carboxamide |
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